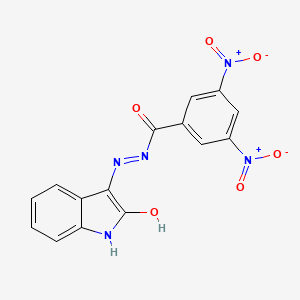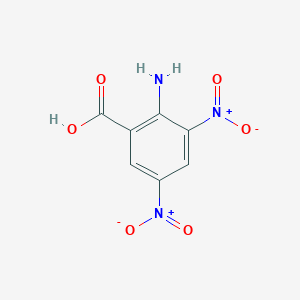
2-アミノ-3,5-ジニトロ安息香酸
説明
2-Amino-3,5-dinitrobenzoic acid is an aromatic compound with significant applications in various scientific fields. It is characterized by the presence of amino and nitro groups attached to a benzoic acid core. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in research and industrial applications.
科学的研究の応用
2-Amino-3,5-dinitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary targets of 2-Amino-3,5-dinitrobenzoic acid are fungal cells, particularly those belonging to the Candida species . The compound exhibits potent antifungal activity, making it a potential candidate for the treatment of fungal infections .
Mode of Action
2-Amino-3,5-dinitrobenzoic acid interacts with the fungal cell membrane . This interaction disrupts the normal functioning of the cell, leading to its eventual death . The compound’s mode of action involves various cellular processes, including interference in the synthesis of ergosterol, a crucial component of fungal cell membranes .
Biochemical Pathways
It is known that the compound interferes with the synthesis of ergosterol . Ergosterol is vital for maintaining the integrity and fluidity of fungal cell membranes. Disruption of its synthesis can lead to cell death.
Pharmacokinetics
In silico profiling suggests that the compound may have favorable physicochemical properties, lipophilicity, solubility, and drug-likeness . These properties could potentially influence the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
The result of the action of 2-Amino-3,5-dinitrobenzoic acid is the death of fungal cells, particularly those of the Candida species . The compound achieves this by disrupting the synthesis of ergosterol, leading to damage to the fungal cell membrane and subsequent cell death .
Action Environment
The action, efficacy, and stability of 2-Amino-3,5-dinitrobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and, consequently, its bioavailability . Additionally, the presence of other substances, such as metals, can potentially interact with the compound and alter its activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dinitrobenzoic acid typically involves the nitration of 2-Aminobenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces nitro groups at the 3 and 5 positions of the aromatic ring. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: On an industrial scale, the production of 2-Amino-3,5-dinitrobenzoic acid follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale nitration reactors with precise temperature and concentration controls. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
化学反応の分析
Types of Reactions: 2-Amino-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding quinones or other oxidized products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: 2,3,5-Triaminobenzoic acid.
Substitution: N-acyl or N-alkyl derivatives of 2-Amino-3,5-dinitrobenzoic acid.
Oxidation: Quinones or other oxidized aromatic compounds.
類似化合物との比較
3,5-Dinitrobenzoic acid: Lacks the amino group, making it less reactive in certain substitution reactions.
2-Amino-4,6-dinitrobenzoic acid: Similar structure but with nitro groups at different positions, leading to different reactivity and properties.
2-Amino-3,5-dinitrosalicylic acid: Contains an additional hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 2-Amino-3,5-dinitrobenzoic acid is unique due to the presence of both amino and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
特性
IUPAC Name |
2-amino-3,5-dinitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIOZFXFZKCBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031438 | |
| Record name | 2-Amino-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-97-2 | |
| Record name | 2-Amino-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dinitroanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459559.png)
![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2459560.png)
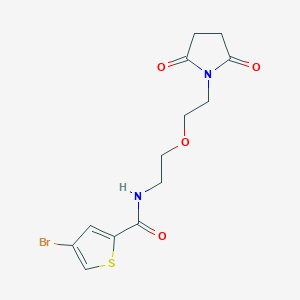
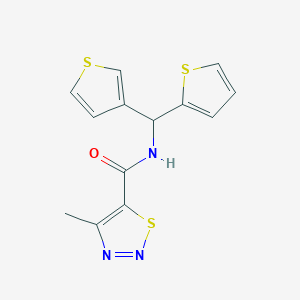
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(ethanesulfonyl)benzamide](/img/structure/B2459564.png)

![ethyl 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2459567.png)
![N'-(4-methoxybenzenesulfonyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2459569.png)
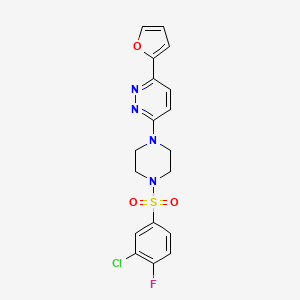
![N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459572.png)

